molecular formula C36H38N4O6 B080703 2,4 Diacetyl deuteroporphyrin IX dimethyl ester CAS No. 10591-31-8

2,4 Diacetyl deuteroporphyrin IX dimethyl ester

Cat. No. B080703
CAS RN: 10591-31-8
M. Wt: 622.7 g/mol
InChI Key: PVSULQIRKUZBRZ-UHFFFAOYSA-N
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Description

2,4-Diacetyl deuteroporphyrin IX dimethyl ester is a derivative of deuteroporphyrin, synthesized through specific chemical reactions from precursor compounds. This compound is part of the broader group of porphyrins, which are essential for biological processes such as oxygen transport and photosynthesis (Clezy & Diakiw, 1975).

Synthesis Analysis

The synthesis involves oxidative cyclization of bilene-b intermediates to form acetyl- and methoxycarbonyl-deuteroporphyrin IX dimethyl esters. These reactions facilitate the structural assignments and revisions of earlier formulations of these compounds (Clezy & Diakiw, 1975).

Molecular Structure Analysis

The molecular structure of 2,4-diacetyl deuteroporphyrin IX dimethyl ester has been determined through methods such as NMR and crystallography, revealing detailed insights into its chemical framework and the arrangement of its acetyl groups (Sano, 1966).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including interconversion between its acetyl and methoxycarbonyl forms, demonstrating its chemical versatility. It also participates in reactions leading to the synthesis of other important biological molecules (Clezy & Diakiw, 1975).

Physical Properties Analysis

The physical properties, including melting point and absorption spectra, have been extensively studied. These properties are crucial for understanding the behavior of this compound under different conditions and its interaction with light (Sano, 1966).

Chemical Properties Analysis

The chemical properties of 2,4-diacetyl deuteroporphyrin IX dimethyl ester, including its reactivity and stability, have been analyzed. This information is essential for its application in various chemical and biological processes (Clezy & Diakiw, 1975).

Scientific Research Applications

Photodynamic Therapy and Fluorescence Diagnosis

A comparative study of the photophysical properties of low-toxicity photosensitizers based on endogenous porphyrins, including 2,4-di(1-methoxyethyl) deuteroporphyrin IX (a related compound), highlighted their promising application in photodynamic therapy (PDT) and fluorescence diagnosis. These photosensitizers exhibit effective spectral, fluorescence, and photosensitizing properties, alongside photostability, low toxicity, and selective accumulation in pathological foci, which are crucial for successful PDT and diagnostic applications (Murav’eva et al., 2018).

Enhancement of Protoporphyrin IX Accumulation

Pretreatment strategies to enhance protoporphyrin IX (PpIX) accumulation in photodynamic therapy have been explored, focusing on improving clinical outcomes by increasing the uptake of topically applied agents like 5-aminolaevulinic acid (ALA) and its esters. This involves the use of keratolytics, penetration enhancers, and temperature modifications to enhance ALA penetration and PpIX production, potentially applicable to improving outcomes with 2,4-diacetyl deuteroporphyrin IX dimethyl ester in similar contexts (Gerritsen et al., 2008).

Analytical and Bioanalytical Applications

Recent studies have leveraged the unique properties of porphyrin derivatives, including those similar to 2,4-diacetyl deuteroporphyrin IX dimethyl ester, for various analytical and bioanalytical applications. These applications range from sensing and diagnostic technologies to novel therapeutic approaches, underscoring the versatility and potential of these compounds in scientific research (Iliuk et al., 2011).

Fluorescence Guidance in Surgery

The use of 5-aminolevulinic acid-induced protoporphyrin IX (5-ALA-PpIX) for fluorescence guidance in meningioma surgery demonstrates the potential for similar compounds, such as 2,4-diacetyl deuteroporphyrin IX dimethyl ester, in enhancing surgical precision and outcomes. This technique allows for better differentiation between tumor tissue and healthy brain tissue, facilitating more complete tumor resections (Valdes et al., 2019).

properties

IUPAC Name

methyl 3-[(13Z)-8-acetyl-13-(1-hydroxyethylidene)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-23H-porphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,40,42H,9-12H2,1-8H3/b25-13?,30-16?,31-14?,32-15?,36-22-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXOKWVEHMQDLZ-UQOVXMQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(C)O)C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=NC1=CC3=NC(=CC4=C(/C(=C(\C)/O)/C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201128508
Record name 2,18-Dimethyl 7,12-diacetyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4 Diacetyl deuteroporphyrin IX dimethyl ester

CAS RN

10591-31-8
Record name NSC19439
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,18-Dimethyl 7,12-diacetyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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